molecular formula C19H15N3O3 B2408457 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1359132-91-4

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2408457
CAS No.: 1359132-91-4
M. Wt: 333.347
InChI Key: BIAPYGJJZHFKBA-UHFFFAOYSA-N
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Description

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with an oxadiazole ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and environmentally friendly solvents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline and oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties also make it useful in imaging applications, where it can be used to track biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:

  • 3-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • 4(1H)-quinolinone derivatives
  • 2-phenyl-1,2,4-oxadiazole

Uniqueness

What sets 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one apart is its unique combination of the quinoline and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-16-10-6-4-8-13(16)18-21-19(25-22-18)14-11-20-15-9-5-3-7-12(15)17(14)23/h3-11H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAPYGJJZHFKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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